

A Comparative Guide to the Synthesis of 6-(Cyclopropylmethyl)pyrimidin-4-ol

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Compound of Interest

Compound Name: 6-(Cyclopropylmethyl)pyrimidin-4-ol

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The pyrimidin-4-ol scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a cyclopropylmethyl group at the 6-position can significantly influence the pharmacological profile of these molecules. This guide provides a comparative analysis of two prominent synthetic routes to **6-(cyclopropylmethyl)pyrimidin-4-ol**, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their needs.

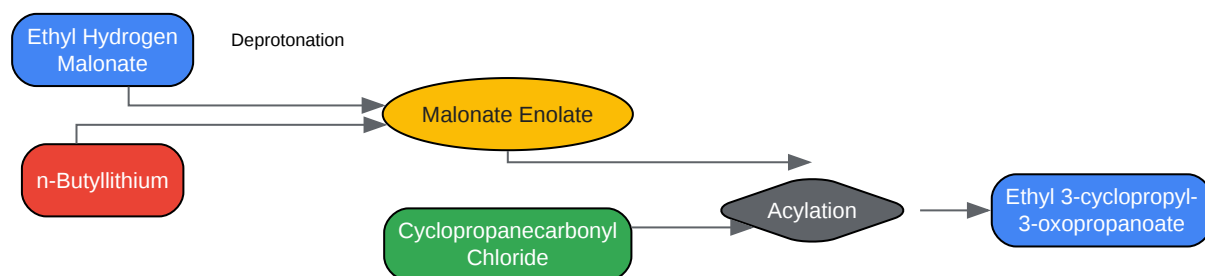
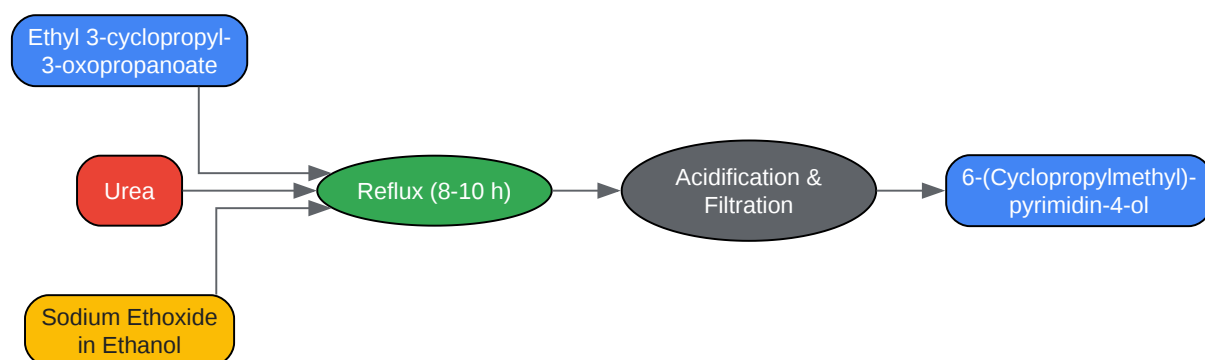
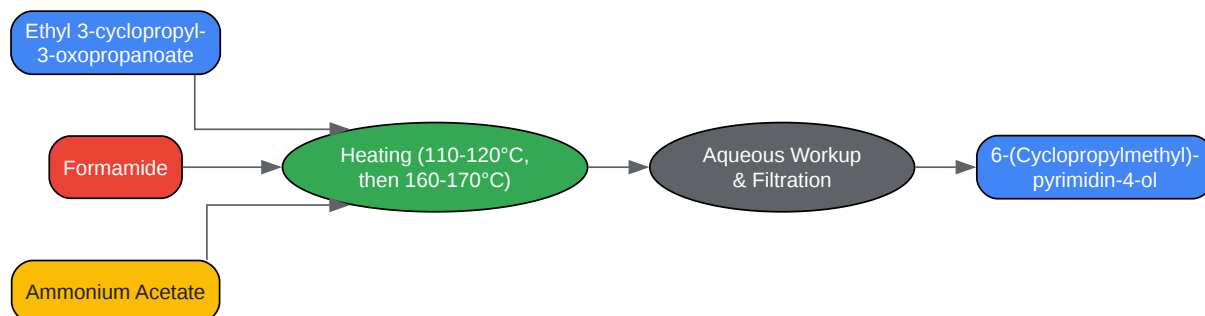
Route 1: Condensation with Formamide

This approach involves the direct condensation of a β -ketoester, ethyl 3-cyclopropyl-3-oxopropanoate, with formamide in the presence of a catalyst. This one-pot reaction is an efficient method for the formation of the pyrimidin-4-ol ring.

Experimental Protocol:

A solution of ethyl 3-cyclopropyl-3-oxopropanoate (1 mmol) in formamide (50 mmol) is treated with ammonium acetate (5 mmol). The reaction mixture is heated to 110-120°C for one hour and then the temperature is raised to 160-170°C and maintained for an additional 4-5 hours. After cooling to room temperature, the mixture is diluted with cold water. The resulting precipitate is collected by filtration, washed with diethyl ether, to afford the pure **6-(cyclopropylmethyl)pyrimidin-4-ol**.

Logical Workflow for Route 1



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